molecular formula C18H27NO5 B14144272 Neoplatyphylline CAS No. 20361-76-6

Neoplatyphylline

Cat. No.: B14144272
CAS No.: 20361-76-6
M. Wt: 337.4 g/mol
InChI Key: BTHCJHQOYFUIMG-CDQUAFCBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neoplatyphylline involves several steps, starting from basic organic compounds. The exact synthetic routes and reaction conditions are detailed in various chemical literature sources

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in certain plant species. Extraction from these plants is the primary method of obtaining this compound . The extraction process involves solvent extraction followed by purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Neoplatyphylline undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of hydroxyl groups to keto groups.

    Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.

    Substitution: Various substitution reactions can occur at different positions on the pyrrolizidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield keto derivatives, while reduction can produce hydroxyl derivatives .

Properties

CAS No.

20361-76-6

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

IUPAC Name

(1R,4E,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione

InChI

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4+/t11-,13-,14-,15-,18-/m1/s1

InChI Key

BTHCJHQOYFUIMG-CDQUAFCBSA-N

Isomeric SMILES

C/C=C/1\C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C

Origin of Product

United States

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